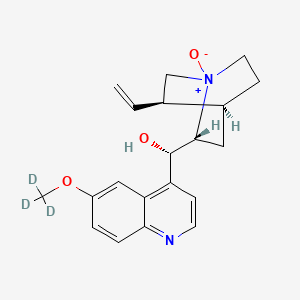
Quinidine-d3 N-Oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinidine-d3 N-Oxide is a deuterated derivative of Quinidine, a well-known antiarrhythmic agent. This compound is characterized by the presence of an N-oxide group and three deuterium atoms, which replace three hydrogen atoms in the molecule. The deuterium labeling is often used in pharmacokinetic studies to trace the metabolic pathways and improve the understanding of the compound’s behavior in biological systems .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinidine-d3 N-Oxide involves the oxidation of Quinidine with an appropriate oxidizing agent. One common method is the use of hydrogen peroxide in the presence of a catalyst to introduce the N-oxide group. The reaction is typically carried out under controlled temperature and pH conditions to ensure the selective formation of the N-oxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to obtain the desired product with high yield and purity. The use of deuterated reagents ensures the incorporation of deuterium atoms into the final product .
化学反应分析
Types of Reactions
Quinidine-d3 N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the parent amine.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Higher oxidized quinidine derivatives.
Reduction: Quinidine.
Substitution: Various substituted quinidine derivatives.
科学研究应用
Quinidine-d3 N-Oxide is used in various scientific research applications, including:
Pharmacokinetic Studies: The deuterium labeling allows for the tracing of metabolic pathways and the study of drug metabolism.
Biological Research: Used to study the effects of quinidine derivatives on biological systems.
Medicinal Chemistry: Helps in the design and development of new antiarrhythmic agents.
Industrial Applications: Used in the synthesis of other quinidine derivatives and related compounds
作用机制
Quinidine-d3 N-Oxide exerts its effects by inhibiting the fast inward sodium current (I_Na) and blocking the slow inward calcium current (I_Ca). It also affects the rapid (I_Kr) and slow (I_Ks) components of the delayed potassium rectifier current, as well as the inward potassium rectifier current (I_KI). These actions result in the prolongation of the cardiac action potential and the QT interval on the electrocardiogram .
相似化合物的比较
Similar Compounds
Quinidine: The parent compound, used as an antiarrhythmic agent.
Quinidine N-Oxide: A non-deuterated version of Quinidine-d3 N-Oxide.
3-Hydroxy-Quinidine: A metabolite of Quinidine with similar pharmacological properties
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium atoms can slow down the metabolic process, leading to a longer half-life and improved pharmacokinetic properties compared to non-deuterated compounds .
属性
分子式 |
C20H24N2O3 |
|---|---|
分子量 |
343.4 g/mol |
IUPAC 名称 |
(S)-[(2R,4S,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-[6-(trideuteriomethoxy)quinolin-4-yl]methanol |
InChI |
InChI=1S/C20H24N2O3/c1-3-13-12-22(24)9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(25-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14-,19+,20-,22?/m0/s1/i2D3 |
InChI 键 |
WVDIZKMXQMCCAA-JVANOXJASA-N |
手性 SMILES |
[2H]C([2H])([2H])OC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CC[N+]3(C[C@@H]4C=C)[O-])O |
规范 SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[N+]3(CC4C=C)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


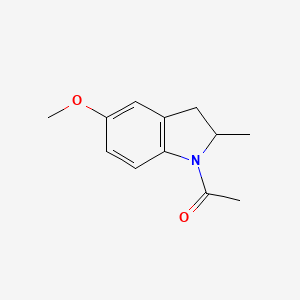


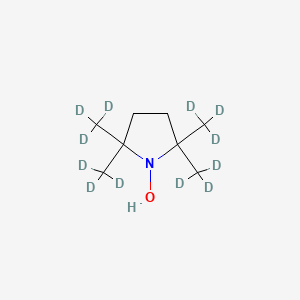

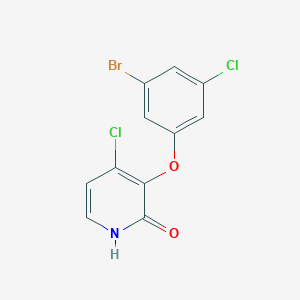
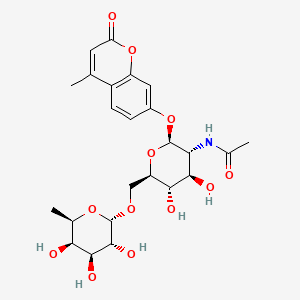
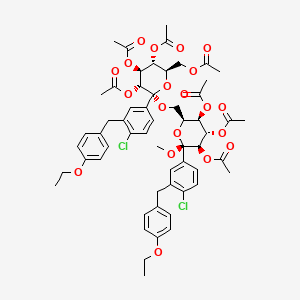
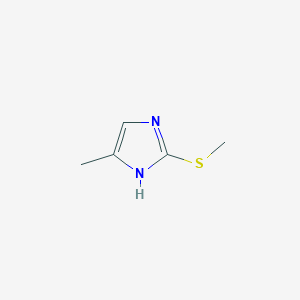
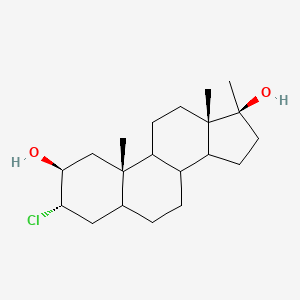

![2-[(4-Bromophenyl)methyl]-2-methylpropanedioic acid](/img/structure/B13844151.png)


